N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound with the molecular formula C16H17N3O4S and a molecular weight of 347.39
Preparation Methods
The synthesis of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide involves several steps. One common synthetic route includes the reaction of phenylamine with oxalyl chloride to form N1-phenyl oxalamide. This intermediate is then reacted with 4-sulfamoylphenethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide can be compared with other similar compounds, such as N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide and N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
N'-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-24(22,23)14-8-6-12(7-9-14)10-11-18-15(20)16(21)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYHXNYXEJURFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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